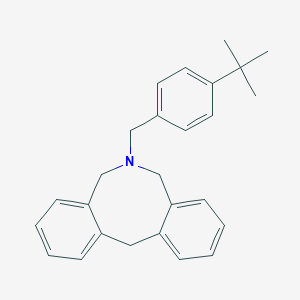
(2,6-二甲基吡啶-4-基)甲醇
描述
“(2,6-Dimethylpyridin-4-yl)methanol” is a chemical compound with the CAS Number: 18088-01-2 . It has a molecular weight of 137.18 and a molecular formula of C8H11NO . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2,6-Dimethylpyridin-4-yl)methanol” is represented by the formula C8H11NO . This indicates that it contains eight carbon atoms, eleven hydrogen atoms, and one nitrogen and oxygen atom each.Physical And Chemical Properties Analysis
“(2,6-Dimethylpyridin-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 137.18 and a molecular formula of C8H11NO .科学研究应用
Polymerization Catalyst
This compound finds application as a polymerization catalyst. Its pyridine moiety can act as a ligand in Lewis pair polymerization (LPP), which is known for high activity and stability. LPP techniques using such catalysts allow for precise control over molecular weight and polymer structure .
Electrospun Nanofiber Production
In the field of material science, (2,6-Dimethylpyridin-4-yl)methanol can be involved in the production of electrospun nanofibers. These nanofibers have applications in direct methanol fuel cells (DMFCs), where they improve the overall performance by providing a large specific surface area and excellent mechanical properties .
Fuel Cell Technology
The compound’s derivatives can be used in fuel cell technology, particularly in DMFCs. It can enhance the electrical conductivity and structural stability of carbon nanofibrous electrocatalysts, which are crucial for the efficient operation of DMFCs .
安全和危害
The safety information for “(2,6-Dimethylpyridin-4-yl)methanol” includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
(2,6-dimethylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDGHMPQNVTNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396925 | |
| Record name | (2,6-dimethylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylpyridin-4-yl)methanol | |
CAS RN |
18088-01-2 | |
| Record name | (2,6-dimethylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the synthetic route for (2,6-Dimethylpyridin-4-yl)methanol described in the research?
A1: The research highlights that the described synthetic route utilizes cheaper starting materials compared to previous methods. [] This is significant for potential large-scale production and applications of (2,6-Dimethylpyridin-4-yl)methanol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


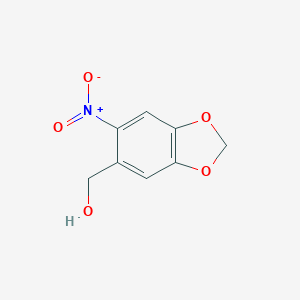
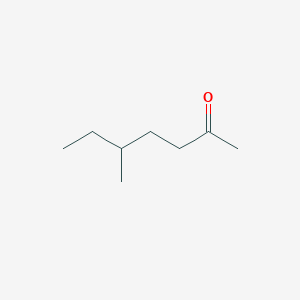
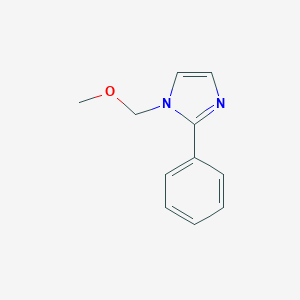
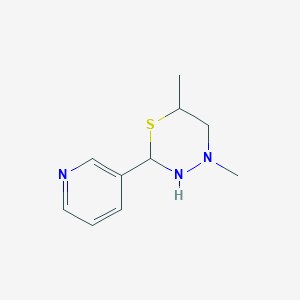
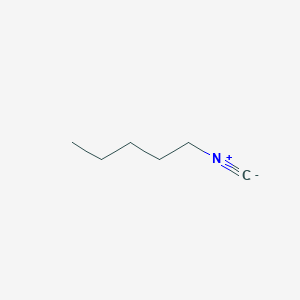

![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
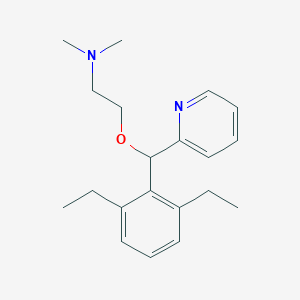
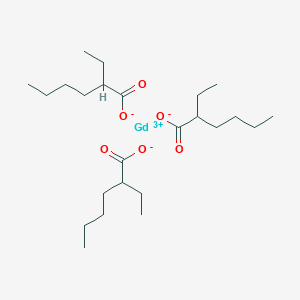

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)

